(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(2-cyanopropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Overview
Description
The compound “(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(2-cyanopropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide” is a complex organic molecule. It has a molecular formula of C20H31NO3 . This compound is related to Dutasteride, an active pharmaceutical ingredient used for the treatment of an enlarged prostate .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring multiple rings and functional groups. The InChI string provided gives some insight into the structure: InChI=1/C20H31NO3/c1-19-10-8-14-12 (13 (19)5-6-15 (19)18 (23)24-3)4-7-16-20 (14,2)11-9-17 (22)21-16/h12-16H,4-11H2,1-3H3, (H,21,22)/t12-,13-,14-,15+,16+,19-,20+/m0/s1 . This string represents the molecule’s structure in a linear format, including information about the stereochemistry of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be inferred from its structure. This compound, with its multiple rings and functional groups, is likely to be quite stable. It has a molecular weight of 333.47 g/mol .Scientific Research Applications
Cytotoxic Agents in Cancer Research
Research on quinoxaline 1,4-dioxides, which are structurally related to the compound , has explored their potential as cytotoxic agents in cancer treatment, particularly in the context of hypoxic cells. These compounds have been synthesized and tested for cytotoxicity in both oxic and hypoxic cell environments (Monge et al., 1995).
Structure-Activity Relationships in Anticancer Agents
Studies on 11-oxo-11H-indeno[1,2-b]quinolines, which are related to the compound, have analyzed how the positioning of the carboxamide-linked cationic side chain affects cytotoxicity. This research provides insights into structure-activity relationships that are crucial for the development of effective anticancer agents (Deady et al., 2001).
Antimicrobial Activity Studies
The antimicrobial activities of pyrimido[1,2-a]quinoline derivatives have been investigated. These studies involve the synthesis of various compounds and their screening for antimicrobial properties, providing a basis for potential therapeutic applications in combating microbial infections (Jadhav & Halikar, 2013).
Radioligands for Peripheral Benzodiazepine Receptors
Quinoline-2-carboxamide derivatives have been labeled for potential use as radioligands. This application is significant for noninvasive assessment of peripheral benzodiazepine type receptors, highlighting the compound's potential in diagnostic imaging and research in neurology (Matarrese et al., 2001).
properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(2-cyanopropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2/c1-21(2,13-24)26-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)25-18)16(14)9-11-22(15,17)3/h10,12,14-18H,5-9,11H2,1-4H3,(H,25,27)(H,26,28)/t14-,15-,16-,17+,18+,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESNKOKTKJVMIR-WSBQPABSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C#N)CCC4C3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C#N)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(2-cyanopropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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